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DUPA(OtBu)-OH for Targeted Drug Delivery: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	DUPA(OtBu)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **DUPA(OtBu)-OH**, a critical precursor for the development of targeted drug delivery systems aimed at prostate cancer. By leveraging the high expression of Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells, DUPA-conjugated therapeutics offer a promising strategy for enhancing drug efficacy while minimizing off-target toxicity.[1][2] This document details the underlying mechanism of action, experimental protocols for synthesis and evaluation, and key quantitative data to support further research and development in this area.

Introduction to DUPA(OtBu)-OH and PSMA-Targeted Therapy

DUPA(OtBu)-OH is a protected form of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent ligand for Prostate-Specific Membrane Antigen (PSMA).[3][4] PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of most prostate cancer cells, with expression levels correlating with tumor aggressiveness.[2] This differential expression makes PSMA an attractive target for delivering cytotoxic agents, radioligands, and imaging agents directly to the tumor site. The tert-butyl (OtBu) protecting groups on **DUPA(OtBu)-OH** mask the carboxylic acid functionalities, allowing for controlled and specific conjugation to therapeutic payloads. Following deprotection, the resulting DUPA-conjugate can effectively bind to PSMA.



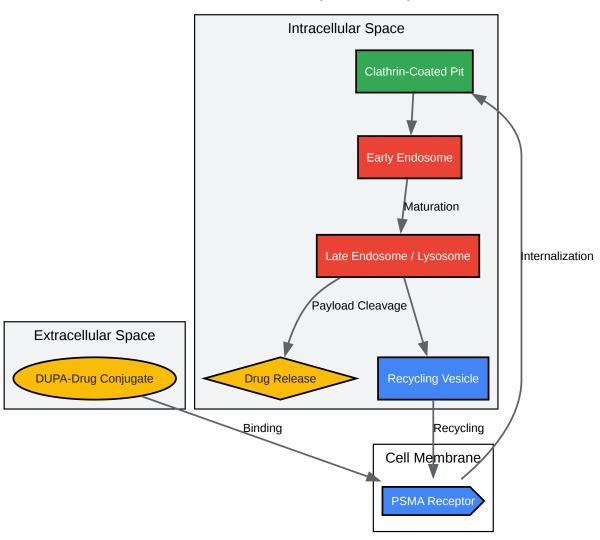
Mechanism of Action: PSMA-Mediated Endocytosis

The therapeutic action of DUPA-conjugates is initiated by their high-affinity binding to the extracellular domain of PSMA. This binding event triggers receptor-mediated endocytosis, primarily through a clathrin-mediated pathway. The process can be summarized in the following key stages:

- Binding: The DUPA-conjugate specifically binds to PSMA on the surface of the cancer cell.
- Internalization: The PSMA-ligand complex is internalized into the cell through the formation of clathrin-coated pits.
- Endosomal Trafficking: The complex is trafficked through the endosomal pathway.
- Payload Release: Within the endosomal or lysosomal compartments, the linker connecting DUPA to the therapeutic payload is cleaved, releasing the active agent inside the cell. The design of this linker is critical and can be engineered to be sensitive to the acidic environment or specific enzymes within these compartments.
- Receptor Recycling: After releasing its cargo, PSMA is recycled back to the cell surface, where it can bind to additional DUPA-conjugates.

This targeted delivery and intracellular release mechanism concentrates the therapeutic agent at the site of action, thereby enhancing its cytotoxic effect on cancer cells while sparing healthy tissues.





PSMA-Mediated Endocytosis Pathway

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PSMA-Mediated Endocytosis Pathway

Quantitative Data

The following tables summarize key quantitative data for DUPA and DUPA-conjugated compounds.



Compound	Target	Binding Affinity (Ki)	Cell Line	Reference
DUPA	PSMA	8 nM	-	

Compound	IC50	Cell Line	Notes	Reference
DUPA- Indenoisoquinoli ne Conjugate	Low nanomolar range	22RV1	Induced complete cessation of tumor growth in mice.	
Paclitaxel	2.5 - 7.5 nM	Various human tumor cell lines	Cytotoxicity is schedule-dependent.	_

Experimental Protocols

This section provides detailed methodologies for key experiments involving **DUPA(OtBu)-OH**.

Synthesis of DUPA(OtBu)-OH

While **DUPA(OtBu)-OH** is commercially available, its synthesis can be achieved from protected glutamic acid derivatives. A general approach involves the reaction of a protected glutamic acid isocyanate with another protected glutamic acid derivative.

Materials:

- · L-Glutamic acid di-tert-butyl ester hydrochloride
- Triphosgene
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)



- L-Glutamic acid α-tert-butyl ester
- Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Protocol:

- Formation of Isocyanate:
 - Dissolve L-Glutamic acid di-tert-butyl ester hydrochloride in anhydrous DCM.
 - Cool the solution to 0 °C in an ice bath.
 - Add triphosgene (in portions) followed by the dropwise addition of TEA or DIPEA, maintaining the temperature at 0 °C.
 - Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. The formation of the isocyanate can be monitored by IR spectroscopy (characteristic peak around 2250-2275 cm⁻¹).
- Urea Formation:
 - In a separate flask, dissolve L-Glutamic acid α-tert-butyl ester in anhydrous DMF.
 - · Add TEA or DIPEA to this solution.
 - \circ Slowly add the freshly prepared isocyanate solution from step 1 to the solution of L-Glutamic acid α -tert-butyl ester.
 - Stir the reaction mixture at room temperature overnight.
- Workup and Purification:
 - Quench the reaction with water or a saturated solution of ammonium chloride.
 - Extract the aqueous layer with ethyl acetate.



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain DUPA(OtBu)-OH.

Conjugation of DUPA(OtBu)-OH to a Therapeutic Agent (e.g., Paclitaxel) via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of **DUPA(OtBu)-OH** to an amine-functionalized linker on paclitaxel.

Materials:

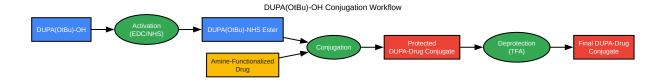
- DUPA(OtBu)-OH
- · Amine-functionalized paclitaxel derivative
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous DMF or DMSO
- DIPEA
- Reaction buffer (e.g., 0.1 M MES buffer, pH 4.5-5 for activation; PBS, pH 7.2-7.5 for coupling)
- Quenching solution (e.g., hydroxylamine)
- Purification system (e.g., HPLC)

Protocol:

- Activation of DUPA(OtBu)-OH:
 - Dissolve DUPA(OtBu)-OH in anhydrous DMF or activation buffer.



- Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is 1:1.2:1.5
 (DUPA:EDC:NHS).
- Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate.
- Conjugation to Amine-Functionalized Paclitaxel:
 - Dissolve the amine-functionalized paclitaxel derivative in the coupling buffer.
 - Add the activated **DUPA(OtBu)-OH** solution to the paclitaxel solution.
 - Add DIPEA to maintain a slightly basic pH (7.5-8.5) to facilitate the reaction with the primary amine.
 - Stir the reaction mixture at room temperature for 2-4 hours or overnight.
- · Quenching and Purification:
 - Quench the reaction by adding an excess of a small amine-containing molecule like hydroxylamine or ethanolamine.
 - Purify the DUPA(OtBu)-paclitaxel conjugate using reverse-phase HPLC.
- Deprotection:
 - Remove the tert-butyl protecting groups by treating the conjugate with a solution of trifluoroacetic acid (TFA) in DCM.
 - Purify the final DUPA-paclitaxel conjugate by HPLC.





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